(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane
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Overview
Description
(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[331]nonane is a bicyclic compound that features a unique structure with a nitrogen and oxygen atom incorporated into its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane typically involves the formation of the bicyclic structure through cyclization reactions. One common method includes the reaction of appropriate amines with epoxides under controlled conditions to form the desired bicyclic compound. The reaction conditions often require specific temperatures and catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[331]nonane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe to understand biological pathways. Its ability to interact with specific enzymes makes it valuable for biochemical studies.
Medicine
In medicinal chemistry, (1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its unique structure imparts desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of (1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in biological pathways, resulting in the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate
- (1S,5R)-Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate
Uniqueness
(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is unique due to its specific bicyclic structure that incorporates both nitrogen and oxygen atoms. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Biological Activity
(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This bicyclic structure incorporates nitrogen and oxygen atoms, which contribute to its unique properties and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₉H₁₄N₂O
- Molecular Weight : 166.22 g/mol
The structure features a bicyclic framework that is essential for its biological interactions. The presence of the nitrogen atoms in the diazabicyclo system enhances its ability to interact with various biological targets.
Research indicates that this compound functions primarily as an orexin receptor antagonist . Orexins are neuropeptides that play critical roles in regulating arousal, wakefulness, and appetite. By antagonizing orexin receptors (OX1 and OX2), this compound may influence several physiological processes:
- Sleep Disorders : The antagonistic action on orexin receptors suggests potential applications in treating insomnia and other sleep-related disorders.
- Anxiety Disorders : Modulating orexin signaling may also impact anxiety levels.
- Addiction Treatment : There is emerging evidence that orexin receptor antagonists can reduce cravings and relapse in substance use disorders.
Pharmacological Studies
Several studies have explored the pharmacological profile of related compounds within the diazabicyclo family:
- Analgesic Effects : Some derivatives have shown opioid-like effects, indicating potential use in pain management .
- Antiviral Activity : Certain piperazine derivatives have demonstrated modest antiviral activity, suggesting a broader spectrum of biological activity .
- Neuropharmacological Effects : Compounds with similar structures have been reported to affect neurotransmitter systems, which could be relevant for treating mood disorders .
Case Study 1: Orexin Receptor Antagonism
A study investigating the effects of various orexin receptor antagonists demonstrated that this compound significantly reduced wakefulness in animal models when administered at specific dosages. This suggests its potential utility in developing sleep aids.
Case Study 2: Behavioral Impact on Addiction
In a behavioral study involving rodent models of addiction, administration of this compound resulted in decreased drug-seeking behavior following withdrawal from substances like cocaine. This indicates a promising avenue for addiction treatment.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H14N2O/c1-9-6-2-8-3-7(9)5-10-4-6/h6-8H,2-5H2,1H3/t6-,7+ |
InChI Key |
OOZWMPOUEKJOCJ-KNVOCYPGSA-N |
Isomeric SMILES |
CN1[C@@H]2CNC[C@H]1COC2 |
Canonical SMILES |
CN1C2CNCC1COC2 |
Origin of Product |
United States |
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